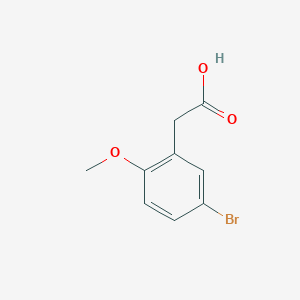

5-Bromo-2-methoxyphenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-methoxyphenylacetic acid is an organic compound with the molecular formula C9H9BrO3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. This compound is widely used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxyphenylacetic acid typically involves the bromination of 2-methoxyphenylacetic acid. One common method includes the following steps:

Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under sulfuric acid catalysis.

Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.

Deacetylation: Finally, the acetyl group is removed by deacetylation in a sodium hydrogen carbonate solution.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-methoxyphenylacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-2-methoxyphenylacetic acid is primarily studied for its potential therapeutic effects. It serves as a precursor in the synthesis of various biologically active compounds. The compound's structure allows for modifications that can enhance its pharmacological properties.

Table 1: Synthesis Pathways

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Alkylation | 85 | |

| Derivatives of phenylacetic acid | Esterification | 90 |

Forensic Toxicology

This compound has been identified as a significant metabolite of the psychoactive substance 2C-B (4-bromo-2,5-dimethoxyphenethylamine). In forensic toxicology, it is crucial for identifying drug use through urine analysis. Studies have shown that it accounts for approximately 73% of the detected metabolites in human urine samples from users of 2C-B, indicating its importance in drug testing protocols.

Table 2: Metabolite Analysis

| Metabolite | Percentage Detected (%) | Method of Detection | Reference |

|---|---|---|---|

| 4-Bromo-2,5-dimethoxyphenylacetic acid | 73 | GC-MS | |

| 4-Bromo-2-hydroxy-5-methoxyphenylacetic acid | 13 | GC-MS |

Case Study 1: Forensic Application

A study analyzed urine samples from individuals who had used 2C-B. The presence of 4-bromo-2,5-dimethoxyphenylacetic acid was confirmed using gas chromatography/mass spectrometry (GC-MS), demonstrating its utility as a biomarker for substance abuse in forensic settings. The findings highlight the need for reliable detection methods in drug testing.

Research focused on synthesizing derivatives of this compound to evaluate their anti-inflammatory properties. The synthesized compounds were tested in vitro, showing promising results that suggest potential therapeutic applications in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-methoxyphenylacetic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are often studied using molecular docking and biochemical assays .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxyphenylacetic acid: Lacks the bromine substitution, making it less reactive in certain chemical reactions.

5-Bromo-2-hydroxyphenylacetic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.

Uniqueness

5-Bromo-2-methoxyphenylacetic acid is unique due to the presence of both bromine and methoxy substituents, which confer distinct reactivity and biological activity compared to its analogs .

Activité Biologique

5-Bromo-2-methoxyphenylacetic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, summarizing relevant findings from diverse studies and presenting data tables for clarity.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, contributing to its unique chemical properties. The molecular formula is C9H10BrO3, and it has a molecular weight of 233.08 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes, influencing metabolic pathways. For instance, its structural similarity to other phenolic compounds suggests potential interactions with enzymes involved in inflammation and oxidative stress responses.

- Receptor Modulation : It may act as a modulator for certain receptors, affecting signaling pathways that regulate cellular activities such as proliferation and apoptosis.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For example, studies have shown that related phenylacetic acids can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell lines stimulated with lipopolysaccharides (LPS) .

| Compound | Cytokine Inhibition | Concentration (mg/mL) | Reference |

|---|---|---|---|

| This compound | TNF-alpha, IL-6 | 1–5 | |

| Related compound X | IL-1beta | 0.5–2 |

Antimicrobial Activity

Preliminary studies suggest that brominated phenolic compounds can exhibit antimicrobial properties against various pathogens. While specific data on this compound is limited, its structural relatives have demonstrated efficacy against bacteria and fungi .

Metabolic Studies

A significant case study examined the metabolic pathways of similar compounds in human subjects. The study found that metabolites derived from brominated phenolic compounds were prevalent in urine samples, indicating substantial metabolic processing and potential biological activity .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of related compounds. These studies typically involve assessing cytotoxicity in various cell lines, with findings suggesting that many brominated derivatives possess low toxicity at therapeutic concentrations .

Propriétés

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHBUJQFVCMESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7017-48-3 |

Source

|

| Record name | 5-Bromo-2-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.